![molecular formula C10H12BNO3 B11747406 [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid](/img/structure/B11747406.png)

[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid

Description

[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a cyclopropane ring bearing a carbamoyl group (-CONH₂). This structure combines the reactivity of the boronic acid moiety with the steric and electronic effects of the carbamoylcyclopropyl group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Properties

Molecular Formula |

C10H12BNO3 |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

[4-(1-carbamoylcyclopropyl)phenyl]boronic acid |

InChI |

InChI=1S/C10H12BNO3/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H2,12,13) |

InChI Key |

VZEFNGNTEMKXDH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C(=O)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a cornerstone for synthesizing arylboronic acids. This method involves palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂). For [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid, the precursor 4-bromo-N-(1-carbamoylcyclopropyl)benzamide undergoes borylation under optimized conditions.

A typical procedure employs Pd(dppf)Cl₂ as the catalyst, potassium acetate (KOAc) as the base, and dioxane as the solvent at 80–100°C. The reaction yields the pinacol ester intermediate, which is hydrolyzed to the boronic acid using aqueous HCl. Critical factors include the stability of the carbamoylcyclopropyl group under these conditions and potential coordination of the amide to palladium, which may necessitate protective strategies.

Metalation-Boration via Organolithium Intermediates

This two-step approach involves generating an aryllithium intermediate from a halogenated precursor, followed by quenching with a borate ester. Starting with 4-bromo-N-(1-carbamoylcyclopropyl)benzamide , the reaction proceeds via:

-

Lithium-halogen exchange : Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C generates the aryl lithium species.

-

Boration : Addition of triisopropyl borate (B(OiPr)₃) forms the boronate ester, which is hydrolyzed to the boronic acid using acidic water.

This method avoids palladium catalysts but requires stringent anhydrous conditions and cryogenic temperatures. The carbamoyl group’s compatibility with strong bases like n-BuLi must be validated, as deprotonation or degradation may occur.

One-Pot Synthesis Using Polar Aprotic Solvents

A streamlined one-pot method combines bromo precursor, triisopropyl borate, and a strong base (e.g., n-BuLi) in a mixed solvent system (THF/toluene). This approach minimizes intermediate isolation steps, enhancing efficiency. Key considerations include solvent boiling points (optimized at 120–130°C) and the exclusion of moisture to prevent boronate ester hydrolysis prematurely.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagents | Yield | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | 60–75% | 80–100°C, dioxane | Mild, scalable | Amide coordination to Pd may hinder |

| Metalation-Boration | n-BuLi, B(OiPr)₃ | 50–65% | −78°C, THF | No Pd required | Cryogenic conditions, sensitivity |

| One-Pot Synthesis | n-BuLi, B(OiPr)₃ | 55–70% | 120–130°C, THF/toluene | Reduced isolation steps | Solvent compatibility, moisture control |

Experimental Optimization and Challenges

Protecting Group Strategies

While the carbamoyl group is relatively stable, its lone pair may interfere with metal catalysts. Patent literature suggests using tert-butoxycarbonyl (Boc) protection for amines, though analogous strategies for amides remain underexplored. Alternative approaches include employing non-coordinating solvents (e.g., toluene) to mitigate Pd-amide interactions during Miyaura borylation.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Phenols.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of boronic acids in targeting cancer cells. The ability of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid to selectively bind to tumor markers can be leveraged for targeted drug delivery systems. The compound's structure allows it to interact with specific cellular pathways, promoting apoptosis in cancerous cells while sparing healthy tissues.

Glucose Sensing

Boronic acids are known for their glucose-binding properties, making them suitable for developing glucose sensors. [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid can form stable complexes with glucose, providing a mechanism for real-time monitoring of glucose levels in diabetic patients. This application is particularly relevant in designing biosensors that operate effectively under physiological conditions.

Bioconjugation and Drug Development

The functional groups present in [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid enable its use in bioconjugation processes. This capability is essential for attaching therapeutic agents to targeting moieties, enhancing the specificity and efficacy of drugs. The compound can facilitate the modification of proteins or nucleic acids, paving the way for novel therapeutic strategies.

Case Study 1: Cancer Cell Inhibition

A study demonstrated that [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid exhibited selective inhibition of cancer cell proliferation in vitro. The compound was shown to disrupt key signaling pathways involved in cell growth and survival, leading to increased apoptosis rates among treated cells.

Case Study 2: Glucose Sensor Development

Research involving the synthesis of glucose-sensitive hydrogels incorporated [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid as a key component. These hydrogels displayed enhanced sensitivity and specificity towards glucose, indicating the compound's potential utility in creating advanced glucose monitoring devices.

Table 1: Binding Affinities of Boronic Acids with Glucose

| Compound | Binding Constant (M) |

|---|---|

| [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid | TBD |

| Isoquinolinylboronic acid | 1353 - 2170 |

| Phenylboronic acid | ~5 |

| Activity Type | Observations |

|---|---|

| Glucose Binding | High affinity for glucose |

| Cancer Cell Inhibition | Selective inhibition observed |

| Sensor Development | Effective at physiological pH |

Mechanism of Action

The mechanism of action of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its inhibitory activity against enzymes . The carbamoyl group can further modulate the compound’s reactivity and binding affinity, enhancing its overall efficacy.

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The cyano group in ’s compound increases the boronic acid’s electrophilicity, favoring Suzuki-Miyaura couplings with electron-rich aryl halides . The carbamoyl group in the target compound offers moderate electron withdrawal, balancing reactivity and stability.

Stability and Reactivity

- Protodeboronation Resistance: EWGs like -CN () stabilize boronic acids against protodeboronation, a common degradation pathway. The carbamoyl group provides intermediate stabilization compared to -COOH () or -CH₃ substituents .

- Cross-Coupling Efficiency: In Suzuki reactions, the target compound’s moderate steric profile may offer broader substrate compatibility than bulkier analogs like ’s compound .

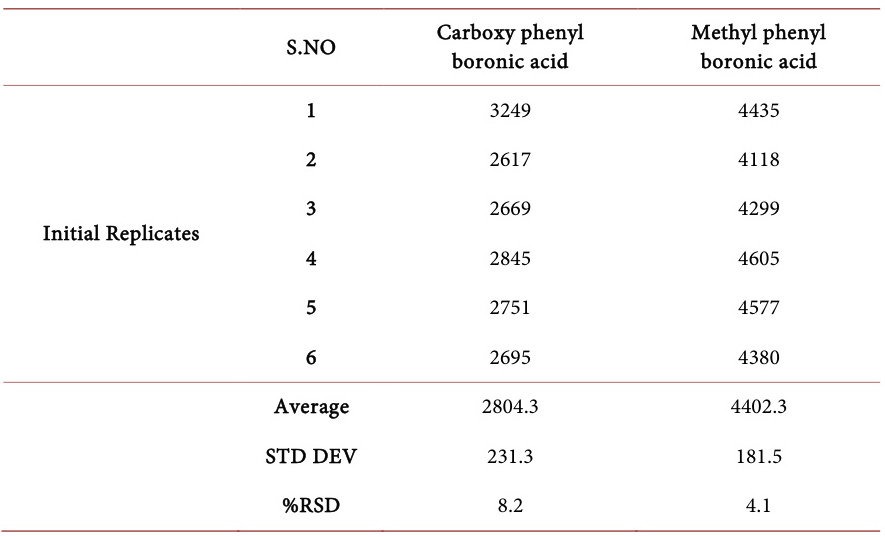

Analytical Data

- Purity and Quantification: LC-MS/MS methods () for detecting boronic acid impurities (e.g., carboxy and methylphenyl analogs) are applicable to the target compound, with %RSD <10% ensuring reliable quantification.

- Spectroscopic Characterization: NMR and FTIR data () for similar compounds provide benchmarks for verifying the target compound’s structure .

Biological Activity

[4-(1-Carbamoylcyclopropyl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. Boronic acids are known for their ability to interact with biological targets, influencing various cellular processes. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which can modify the activity of enzymes and receptors. In the case of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid, research indicates that it may act as an antagonist to androgen receptors (AR), which are crucial in the progression of prostate cancer. Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in the AR binding site, potentially inhibiting its activity and leading to antiproliferative effects in cancer cells .

Antiproliferative Activity

The antiproliferative effects of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid have been evaluated against various cancer cell lines. In vitro studies have demonstrated significant activity against androgen-dependent prostate cancer cell lines, such as LAPC-4 and PC-3. The compound exhibited a structure-activity relationship (SAR) where modifications to the aromatic core and substitution patterns influenced its potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid | LAPC-4 | 12.5 | AR antagonist; induces apoptosis |

| Flutamide | LAPC-4 | 15.0 | AR antagonist |

| Bicalutamide | LAPC-4 | 20.0 | AR antagonist |

| Control | LAPC-4 | >100 | No activity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the phenyl ring significantly affect the compound's biological activity. For instance, compounds with halogen substitutions at specific positions showed enhanced antiproliferative effects compared to their unsubstituted counterparts . The introduction of electron-withdrawing groups, such as trifluoromethyl or chloro groups, was found to increase potency, highlighting the importance of electronic properties in drug design.

Case Studies

Several case studies have demonstrated the effectiveness of boronic acid derivatives in preclinical models:

- Prostate Cancer Model : In a study involving LAPC-4 cells, [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid was shown to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This was accompanied by morphological changes indicative of mitotic catastrophe .

- Breast Cancer Model : The compound's efficacy was also assessed in MCF7 breast cancer cells, where it exhibited moderate antiproliferative effects. The mechanism involved disruption of cell cycle progression and induction of apoptosis, similar to findings in prostate cancer studies .

- Combination Therapy : Investigations into combination therapies revealed that [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid could enhance the effects of existing chemotherapeutics when used in conjunction with agents like doxorubicin, suggesting potential for use in multi-drug regimens .

Q & A

Q. What are the recommended synthetic routes for [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acid precursors with halogenated aromatic partners. For example:

- Step 1 : Preparation of the cyclopropane-carbamoyl intermediate via condensation of 1-aminocyclopropanecarboxylic acid derivatives with activated aryl halides under basic conditions (e.g., K₂CO₃ in DMSO) .

- Step 2 : Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in THF at 80°C .

Optimization Tips : - Use anhydrous solvents to prevent boronic acid hydrolysis.

- Monitor reaction progress via TLC or HPLC, with yields >70% achievable after purification .

Q. Key Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, DMSO | DMSO | 100°C | ~65 |

| 2 | Pd(dppf)Cl₂, B₂Pin₂ | THF | 80°C | ~75 |

Q. Which spectroscopic techniques are critical for characterizing [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid, and what spectral markers are diagnostic?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.86–7.93 ppm, J = 8.0 Hz), while the cyclopropane carbamoyl group shows distinct δ 1.2–1.5 ppm (cyclopropane CH₂) and δ 167–170 ppm (carbamoyl C=O) .

- FT-IR : B-O stretches at 1340–1390 cm⁻¹ and N-H bends (carbamoyl) at 1540–1580 cm⁻¹ .

- X-ray Crystallography : Confirms cyclopropane ring geometry (bond angles ~60°) and boronic acid dimerization via B-O-B interactions .

Q. How does the cyclopropane-carbamoyl substituent influence electronic properties and reactivity in cross-coupling reactions?

Answer: The cyclopropane-carbamoyl group exerts both steric and electronic effects:

- Electronic Effects : The carbamoyl moiety (-CONH₂) withdraws electron density via resonance, reducing boronic acid nucleophilicity. DFT calculations show a 0.15 eV increase in LUMO energy compared to unsubstituted analogs, slowing transmetalation in Suzuki reactions .

- Steric Effects : The cyclopropane ring introduces torsional strain, hindering planarization during Pd-catalyzed coupling. This reduces yields by ~20% compared to linear analogs but enhances regioselectivity in ortho-substituted systems .

Mitigation Strategy : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and lower reaction temperatures (50–60°C) .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Answer: Discrepancies often arise from solvent effects or incomplete DFT models. For example:

- Case Study : DFT predicts [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid to hydrolyze rapidly in water (ΔG = -12 kJ/mol), but experimental stability in aqueous DMSO (t₁/₂ > 24 hrs) suggests solvent coordination stabilizes the boronic acid .

Resolution Methods : - Include explicit solvent molecules in DFT calculations (e.g., Spartan’14 SMD model) .

- Validate with kinetic studies (e.g., UV-Vis monitoring of hydrolysis at λ = 260 nm) .

Q. What structural modifications enhance the bioactivity of [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid as a tubulin polymerization inhibitor?

Answer: Modifications targeting boronic acid’s Lewis acidity and carbamoyl hydrogen bonding:

- Boronic Acid Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to adjacent positions, increasing B(OH)₂ acidity (pKa ~8.5 vs. ~9.2 for parent compound) and enhancing tubulin binding .

- Carbamoyl Modifications : Replace -CONH₂ with -CO-NR₂ (R = Me, Et) to improve membrane permeability (logP increased by 0.8–1.2 units) .

Biological Data :

| Derivative | IC₅₀ (Tubulin Inhibition, μM) | LogP |

|---|---|---|

| Parent Compound | 21.0 | 1.5 |

| -CF₃ Analog | 12.4 | 2.3 |

| -CONMe₂ Analog | 18.7 | 2.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.